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Abstract
The efficient utilization of maltose, a primary disaccharide in various industrial fermentations, is

a cornerstone of the metabolic prowess of Saccharomyces cerevisiae. This guide provides a

comprehensive technical overview of the molecular machinery and regulatory networks

governing maltose catabolism in this model eukaryote. We will dissect the genetic architecture

of the MAL loci, delineate the core catabolic pathway, and explore the sophisticated regulatory

circuits of maltose induction and glucose repression. Furthermore, this document furnishes

field-proven experimental protocols for the quantitative analysis of this pathway, offering

researchers and drug development professionals a robust framework for their investigations.

The intricate control of maltose metabolism not only dictates fermentation efficiency in brewing

and baking but also presents a potential target for novel antifungal strategies and a paradigm

for eukaryotic gene regulation.

Molecular Architecture of the Maltose Utilization
(MAL) Loci
The genetic capacity of S. cerevisiae to metabolize maltose is encoded within a family of five

unlinked, subtelomeric loci: MAL1, MAL2, MAL3, MAL4, and MAL6[1][2][3]. The number and

activity of these loci can vary between different yeast strains. A complete, functional MAL locus
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is a complex genetic system comprising three distinct genes essential for the pathway's

operation[4][5][6].

MALx1(MALT): Encodes the high-affinity maltose permease, a proton symporter responsible

for transporting maltose across the plasma membrane into the cytoplasm[7][8].

MALx2(MALS): Encodes the intracellular enzyme maltase (an α-glucosidase), which

catalyzes the hydrolysis of maltose into two molecules of D-glucose[7][9].

MALx3(MALR): Encodes a DNA-binding transcriptional activator protein. This regulator is

essential for the maltose-inducible expression of the MALx1 and MALx2 structural genes[1]

[10][11].

These three genes are tightly clustered, with the MALx1 and MALx2 genes being divergently

transcribed from a central promoter region that is regulated by the MALx3 gene product[12].

The structural and functional homology across the different MAL loci is remarkably high[5][12].
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Caption: Organization of a functional MAL locus in S. cerevisiae.

The Catabolic Pathway: From Transport to
Glycolysis
The breakdown of maltose is a streamlined two-step intracellular process that primes it for

entry into the central glycolytic pathway[1][2].
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Uptake: The process is initiated by the active transport of maltose from the extracellular

medium into the yeast cell. This is accomplished by the MALx1-encoded maltose
permease[13]. This transport is an energy-dependent process, utilizing the proton gradient

across the plasma membrane. The efficiency of this transport is a critical rate-limiting step for

maltose metabolism, especially under conditions of low maltose concentration[13][14].

Hydrolysis: Once inside the cytoplasm, maltose is immediately targeted by the α-

glucosidase enzyme, maltase, encoded by the MALx2 gene[1][7]. Maltase catalyzes the

hydrolysis of the α-1,4 glycosidic bond in maltose, yielding two molecules of glucose.

Glycolytic Entry: The newly formed glucose molecules are then phosphorylated by

hexokinase to glucose-6-phosphate, thereby entering the glycolytic pathway for energy

production (ATP) and the generation of metabolic precursors[1][2].

Regulatory Networks: A Symphony of Induction and
Repression
The expression of the MAL genes is exquisitely regulated to ensure that the yeast cell

prioritizes the most efficient carbon sources available. This regulation is primarily governed by

two opposing mechanisms: maltose induction and glucose repression[1][2].

Maltose Induction: The "On" Switch
In the absence of glucose, the presence of maltose is required to trigger the transcription of

the MAL structural genes[10][11]. The central player in this induction is the Malx3 activator

protein.

Sensing: The induction mechanism requires maltose to be present inside the cell. Therefore,

a basal level of maltose permease activity is necessary to allow the initial influx of the

inducer molecule[11][15][16].

Activation: Intracellular maltose (or a derivative) is believed to bind to the Malx3 activator

protein, causing a conformational change that enables it to bind to upstream activation

sequences (UASMAL) in the promoter regions of the MALx1 and MALx2 genes[11][14]. This

binding recruits the transcriptional machinery, leading to robust expression of the permease

and maltase.
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Glucose Repression: The Dominant "Off" Switch
Glucose is the preferred carbon source for S. cerevisiae. When glucose is present, yeast

actively represses the genes required for the utilization of alternative sugars like maltose, a

phenomenon known as carbon catabolite repression[7][10][17]. This is a multi-layered and

dominant regulatory system.

Transcriptional Repression (The Snf1/Mig1 Pathway): The core of this pathway involves the

Snf1 protein kinase (a homolog of mammalian AMPK) and the Mig1 transcriptional

repressor[17][18].

High Glucose: In the presence of high glucose levels, the Snf1 kinase is inactive. This

allows the DNA-binding protein Mig1 to remain in the nucleus, where it binds to the

promoters of MAL genes and recruits the Cyc8-Tup1 corepressor complex, effectively

shutting down transcription[18][19][20].

Low Glucose/No Glucose: When glucose levels are low or absent, the Snf1 kinase is

activated via phosphorylation[15][18][21]. Active Snf1 then phosphorylates Mig1, creating

a docking site for export proteins that shuttle Mig1 out of the nucleus into the cytoplasm.

This relieves the repression and allows the Malx3 activator to access the promoters and

induce gene expression if maltose is present[18][21].

Catabolite Inactivation: Beyond transcriptional control, glucose also triggers the post-

translational downregulation of the maltose permease (Malx1) protein[16][22][23]. When

glucose is added to maltose-growing cells, existing permease proteins are rapidly

endocytosed from the plasma membrane and targeted for degradation in the vacuole[2][22].

This "inducer exclusion" mechanism swiftly halts the uptake of maltose, preventing the cell

from wasting energy transcribing MAL genes when a superior carbon source is available.
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Caption: The Snf1/Mig1 pathway of glucose repression on MAL genes.

Key Experimental Protocols
Investigating the maltose catabolic process requires robust and quantitative assays. The

following protocols provide a foundation for analyzing gene expression and enzyme function

within this pathway.

Protocol: α-Glucosidase (Maltase) Activity Assay
This colorimetric assay quantifies the enzymatic activity of maltase by measuring the hydrolysis

of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPαG).
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Causality: The choice of pNPαG is critical; its hydrolysis by maltase releases p-nitrophenol,

which has a distinct yellow color under alkaline conditions with an absorbance maximum at

400-410 nm. This allows for a direct and sensitive spectrophotometric measurement of enzyme

activity. The reaction is stopped with a high-pH solution (sodium carbonate), which both

terminates the enzymatic reaction and develops the color of the product.

Methodology:

Yeast Culture and Lysis:

Grow yeast cells to mid-log phase (OD600 ≈ 1.0) in appropriate media (e.g., YP + 2%

Maltose for induced conditions, YP + 2% Glucose for repressed conditions).

Harvest 5-10 OD600 units of cells by centrifugation (3000 x g, 5 min, 4°C).

Wash the cell pellet once with ice-cold water and once with ice-cold lysis buffer (e.g., 100

mM potassium phosphate pH 7.0, 1 mM DTT, 1 mM PMSF).

Resuspend cells in 200-500 µL of lysis buffer and lyse using glass beads (vortexing 8

cycles of 1 min on, 1 min on ice) or a French press.

Clarify the lysate by centrifugation (14,000 x g, 10 min, 4°C) and collect the supernatant

(crude cell extract).

Determine the total protein concentration of the extract using a Bradford or BCA assay.

Enzymatic Reaction:

Pre-warm a water bath to 30°C or 37°C.

In a microcentrifuge tube, combine 50-100 µg of total protein with 100 mM potassium

phosphate buffer (pH 6.8) to a final volume of 900 µL. Pre-incubate for 5 minutes at the

reaction temperature.

Start the reaction by adding 100 µL of 20 mM pNPαG (in water) to each tube for a final

concentration of 2 mM. Mix gently and incubate for 10-30 minutes. The incubation time

should be optimized to ensure the reaction is in the linear range.
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Stop the reaction by adding 500 µL of 1 M Sodium Carbonate (Na2CO3).

Quantification:

Measure the absorbance of the solution at 400 nm (A400) using a spectrophotometer.

Calculate the specific activity using the Beer-Lambert law. Specific activity is typically

expressed as nmol of p-nitrophenol released per minute per mg of total protein.

Self-Validation: The protocol's integrity is maintained by including a "no-enzyme" control (lysate

is replaced with buffer) to account for non-enzymatic substrate degradation and a "no-

substrate" control to correct for background absorbance from the lysate.

Protocol: Maltose Transport Assay
This assay measures the rate of maltose uptake into the cell using radiolabeled maltose.

Causality: Using α-D-[U-14C]maltose allows for the direct tracking of maltose entry into the

cell. The reaction is stopped by rapid dilution in ice-cold water containing a metabolic inhibitor

(iodoacetamide), which immediately halts transport and prevents the efflux of the radiolabeled

sugar.

Methodology:

Cell Preparation:

Grow and harvest yeast cells as described in section 4.1.

Wash the cells twice with ice-cold water.

Resuspend the cells to a high density (e.g., 50-100 mg wet weight/mL) in an appropriate

buffer (e.g., 0.1 M potassium phosphate, pH 6.0). Keep the cell suspension on ice.

Uptake Assay:

Equilibrate the dense cell suspension to 30°C for 5 minutes.
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Start the transport assay by adding α-D-[U-14C]maltose to a final concentration of ~1-5

mM (specific activity should be known).

At specific time points (e.g., 15, 30, 45, 60 seconds), withdraw a 100 µL aliquot of the cell

suspension.

Immediately stop the reaction by diluting the aliquot into 5 mL of ice-cold stop buffer (water

+ 5 mM iodoacetamide).

Quickly filter the diluted suspension through a glass fiber filter (e.g., GF/C) and wash the

filter twice with 5 mL of ice-cold stop buffer to remove extracellular radioactivity.

Quantification:

Place the filter in a scintillation vial with an appropriate scintillation cocktail.

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Calculate the rate of uptake, typically expressed as pmol of maltose taken up per minute

per mg of dry weight of cells.

Self-Validation: A control at time zero (t=0) is essential to determine the background level of

radioactivity associated with the filter and non-specific binding. The linearity of uptake over the

initial time points confirms the validity of the calculated rate.

Applications in Research and Drug Development
A thorough understanding of the maltose catabolic pathway is not merely an academic

exercise; it has significant implications for applied science.

Industrial Biotechnology: In industries such as baking, brewing, and bioethanol production,

maltose is a primary substrate[3][24][25][26]. The efficiency of maltose utilization directly

impacts fermentation speed, final product yield, and quality. Engineering yeast strains with

altered MAL gene regulation, for example by disrupting the MIG1 gene to alleviate glucose

repression, is a key strategy for improving industrial performance[19][27].

Antifungal Drug Development: While S. cerevisiae is a model organism, pathogenic yeasts

also rely on sugar catabolism for survival and virulence within a host. The regulatory proteins
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of these pathways, such as the Malx3 activator or the Snf1 kinase, are distinct from

mammalian homologs and could represent novel targets for highly specific antifungal agents.

Inhibiting the ability of a pathogenic fungus to utilize alternative carbon sources could

severely impair its ability to establish an infection.

Model for Eukaryotic Gene Regulation: The dual control of the MAL loci by a pathway-

specific activator (Malx3) and a global repressor (Mig1) serves as a classic paradigm for

combinatorial gene regulation in eukaryotes. It provides a tractable system for studying

fundamental cellular processes like transcriptional activation, repression, and signal

transduction.

Conclusion
The maltose catabolic process in Saccharomyces cerevisiae is a highly evolved and tightly

regulated system. Its genetic basis in the multicopy MAL loci, coupled with a sophisticated

regulatory network balancing induction by maltose and potent repression by glucose, allows

the organism to adapt swiftly to changing nutritional environments. The methodologies outlined

in this guide provide a reliable framework for probing this system, enabling further discoveries

and the strategic manipulation of this pathway for industrial and therapeutic benefit.

References
Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of
the mechanism by which glucose inhibits maltose induction of MAL gene expression in
Saccharomyces. Genetics, 154(1), 121–132. ([Link])
Novak, S., Zechner-Krpan, V., & Marić, V. (2004). Regulation of Maltose Transport and
Metabolism in Saccharomyces cerevisiae. Food Technology and Biotechnology, 42(3), 213-
218. ([Link])
Jiang, H., Tatchell, K., & Michels, C. A. (2000). Regulation of maltose utilization in
Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway. Genetics, 154(3),
1073–1085. ([Link])
Novak, S., Zechner-Krpan, V., & Marić, V. (2004). Regulation of Maltose Transport and
Metabolism in Saccharomyces cerevisiae.
Geng, F., & Michels, C. A. (2002). Intracellular Maltose Is Sufficient To Induce MAL Gene
Expression in Saccharomyces cerevisiae. Eukaryotic Cell, 1(5), 696–703. ([Link])
Geng, F., & Michels, C. A. (2002). Intracellular maltose is sufficient to induce MAL gene
expression in Saccharomyces cerevisiae. Eukaryotic Cell, 1(5), 696-703. ([Link])

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of
the mechanism by which glucose inhibits maltose induction of MAL gene expression in
Saccharomyces. Genetics, 154(1), 121-132. ([Link])
Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of
the Mechanism by Which Glucose Inhibits Maltose Induction of MAL Gene Expression in
Saccharomyces. Genetics, 154(1), 121-132. ([Link])
Klein, C. J., Olsson, L., Rønnow, B., Mikkelsen, J. D., & Nielsen, J. (1996). Alleviation of
glucose repression of maltose metabolism by MIG1 disruption in Saccharomyces
cerevisiae. Applied and Environmental Microbiology, 62(12), 4441–4449. ([Link])
Vidgren, V., Ruohonen, L., & Londesborough, J. (2005). Characterization and Functional
Analysis of the MAL and MPH Loci for Maltose Utilization in Some Ale and Lager Yeast
Strains. Applied and Environmental Microbiology, 71(12), 7846–7857. ([Link])
Hazell, S. L., & Attfield, P. V. (1999). Maltose permease and maltase activities of yeast
strains.
Jiang, H., Medintz, I., & Michels, C. A. (1997). Regulation of maltose transport in
Saccharomyces cerevisiae.
Shashkova, S., Welkenhuysen, N., & Klipp, E. (2020). Modelling of glucose repression
signalling in yeast Saccharomyces cerevisiae. FEMS Yeast Research, 20(5), foaa039.
([Link])
Charron, M. J., Dubin, R. A., & Michels, C. A. (1986). Structural and functional analysis of the
MAL1 locus of Saccharomyces cerevisiae. Molecular and Cellular Biology, 6(11), 3891–
3899. ([Link])
Vanoni, M., Sollitti, P., Goldenthal, M., & Marmur, J. (1989). The Constitutive, Glucose-
Repression-Insensitive Mutation of the Yeast MAL4 Locus Is an Alteration of the MAL43
Gene. Molecular and Cellular Biology, 9(1), 173–180. ([Link])
Jiang, H., Wang, Z., & Wang, C. (2015). Effects of SNF1 on Maltose Metabolism and
Leavening Ability of Baker's Yeast in Lean Dough. Journal of Agricultural and Food
Chemistry, 63(30), 6857-6862. ([Link])
Michels, C. A., & Needleman, R. B. (1989). MAL genes of industrial yeasts.
Postma, E., Scheffers, W. A., & Van Dijken, J. P. (1988). Prolonged Maltose-Limited
Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved Maltose Affinity and
Hypersensitivity. Applied and Environmental Microbiology, 54(11), 2741–2746. ([Link])
Brouwers, N., Gorter, D. E., van den Broek, M., Weening, S. M., de Groot, P. W. J., & Pronk,
J. T. (2019). Structural, Physiological and Regulatory Analysis of Maltose Transporter Genes
in Saccharomyces eubayanus CBS 12357T. Frontiers in Microbiology, 10, 2459. ([Link])
Jiang, H., Medintz, I., & Michels, C. A. (1997). Regulation of maltose transport in
Saccharomyces cerevisiae. Journal of Bacteriology, 179(17), 5590-5595. ([Link])

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Khan, N. A., & Eaton, N. R. (1971). Genetic control of maltase formation in yeast. I. Strains
producing high and low basal levels of enzyme. Molecular & General Genetics, 112(4), 317-
322. ([Link])
Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of
the mechanism by which glucose inhibits maltose induction of MAL gene expression in
Saccharomyces. Semantic Scholar. ([Link])
Skatrud, P. L., Kot, E. J., & Helbert, J. R. (1982). Genes Governing the Fermentation of
Maltose and Flocculation in a Brewer's Yeast. Journal of the American Society of Brewing
Chemists, 40(2), 52-55. ([Link])
Naumov, G. I., Naumova, E. S., & Turakainen, H. (2001). Molecular genetic differentiation of
yeast α-glucosidases: Maltase and isomaltase. Applied Biochemistry and Microbiology,
37(3), 275-280. ([Link])
Federoff, H. J., Eccleshall, T. R., & Marmur, J. (1983). Regulation of MAL gene expression in
yeast: gene dosage effects. Journal of Bacteriology, 156(1), 291-300. ([Link])
Schematic representation of the Snf1/Mig1 pathway.
Main, G. L., & Cederberg, T. L. (1983). Maltotriose metabolism by Saccharomyces
cerevisiae. Biotechnology Letters, 5(10), 693-698. ([Link])
Klein, C. J., Olsson, L., & Nielsen, J. (1998). MIG1 Glucose Repression in Metabolic
Processes of Saccharomyces cerevisiae. Journal of Biotechnology, 63(3), 199-209. ([Link])
Alves, S. L., Jr, Herberts, R. A., Hollatz, C., Trichez, D., & Miletti, L. C. (2008). Molecular
Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae
Reveals a Determinant Role for the AGT1 Permease. Applied and Environmental
Microbiology, 74(5), 1494–1501. ([Link])
Vidgren, V., Ruohonen, L., & Londesborough, J. (2021). Maltose and Maltotriose
Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and Key Residues in Their
Activity. Biomolecules, 11(8), 1184. ([Link])
Bell, P. J. L., Higgins, V. J., & Attfield, P. V. (2001). Genetic Evidence That High Noninduced
Maltase and Maltose Permease Activities, Governed by MALx3-Encoded Transcriptional
Regulators, Determine Efficiency of Gas Production by Baker's Yeast in Unsugared Dough.
Applied and Environmental Microbiology, 67(7), 3145–3152. ([Link])
Maltase activity, determined by the hydrolysis of p-nitrophenyl-α-D-glucopyranoside
(pNPαG), by Saccharomyces cerevisiae strain 340-2B transformed with plasmid pJW4
(MAL63) or pJW5 (MAL63 c ) during fermentation of maltose (open bars) or maltotriose
(filled bars) in either synthetic complete (SC) or rich yeast extract-peptone (YP) medium.
Rodríguez-Navarro, S., Llopis-Torregrosa, V., & Pérez-Torrado, R. (2010). Fermentation of
High Concentrations of Maltose by Saccharomyces cerevisiae Is Limited by the COMPASS
Methylation Complex. Applied and Environmental Microbiology, 76(16), 5431–5438. ([Link])

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/product/b056501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trumbly, R. J. (1992). Glucose repression in the yeast Saccharomyces cerevisiae. Molecular
Microbiology, 6(1), 15-21. ([Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ftb.com.hr [ftb.com.hr]

2. researchgate.net [researchgate.net]

3. Characterization and Functional Analysis of the MAL and MPH Loci for Maltose Utilization
in Some Ale and Lager Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]

4. Regulation of maltose utilization in Saccharomyces cerevisiae by genes of the
RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Structural and functional analysis of the MAL1 locus of Saccharomyces cerevisiae - PMC
[pmc.ncbi.nlm.nih.gov]

6. Frontiers | Structural, Physiological and Regulatory Analysis of Maltose Transporter Genes
in Saccharomyces eubayanus CBS 12357T [frontiersin.org]

7. Prolonged Maltose-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with
Improved Maltose Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Genetic control of maltase formation in yeast. I. Strains producing high and low basal
levels of enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Analysis of the mechanism by which glucose inhibits maltose induction of MAL gene
expression in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]

11. Intracellular Maltose Is Sufficient To Induce MAL Gene Expression in Saccharomyces
cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. journals.asm.org [journals.asm.org]

14. Intracellular maltose is sufficient to induce MAL gene expression in Saccharomyces
cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b056501?utm_src=pdf-custom-synthesis
https://www.ftb.com.hr/images/pdfarticles/2004/July-September/42-213.pdf
https://www.researchgate.net/publication/286483048_Regulation_of_Maltose_Transport_and_Metabolism_in_Saccharomyces_cerevisiae
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317313/
https://pubmed.ncbi.nlm.nih.gov/9037205/
https://pubmed.ncbi.nlm.nih.gov/9037205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC367152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC367152/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01786/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01786/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC383169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC383169/
https://www.mdpi.com/1422-0067/26/13/5943
https://pubmed.ncbi.nlm.nih.gov/5129797/
https://pubmed.ncbi.nlm.nih.gov/5129797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1460925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1460925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC126750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC126750/
https://www.researchgate.net/publication/285791718_MAL_genes_of_industrial_yeasts
https://journals.asm.org/doi/10.1128/aem.02570-07
https://pubmed.ncbi.nlm.nih.gov/12455689/
https://pubmed.ncbi.nlm.nih.gov/12455689/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Analysis of the mechanism by which glucose inhibits maltose induction of MAL gene
expression in Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

16. academic.oup.com [academic.oup.com]

17. Glucose repression in the yeast Saccharomyces cerevisiae - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. academic.oup.com [academic.oup.com]

19. Alleviation of glucose repression of maltose metabolism by MIG1 disruption in
Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

20. MIG1 Glucose Repression in Metabolic Processes of Saccharomyces cerevisiae:
Genetics to Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

23. Regulation of maltose transport in Saccharomyces cerevisiae - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. agraria.com.br [agraria.com.br]

26. ovid.com [ovid.com]

27. Effects of SNF1 on Maltose Metabolism and Leavening Ability of Baker's Yeast in Lean
Dough - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [maltose catabolic process in yeast]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056501#maltose-
catabolic-process-in-yeast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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